9-Fluorenylmethyl carbamate

Catalog No.
S753492
CAS No.
84418-43-9
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl carbamate

CAS Number

84418-43-9

Product Name

9-Fluorenylmethyl carbamate

IUPAC Name

9H-fluoren-9-ylmethyl carbamate

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17)

InChI Key

ZZOKVYOCRSMTSS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N

Synonyms

9-Fluorenylmethylcarbamate;84418-43-9;Fmoc-NH2;9H-fluoren-9-ylmethylcarbamate;Fmoc-amide;ST51016048;Fmocamine;FMOC-amine;ZINC00156910;AC1LEHTC;PubChem12066;ACMC-209pum;U-Zearalenonesolution;fluoren-9-ylmethylaminooate;KSC448A6B;SCHEMBL113270;SCHEMBL2192202;CTK3E8060;MolPort-003-933-963;ZZOKVYOCRSMTSS-UHFFFAOYSA-N;ZINC156910;(9h-fluoren-9-yl)methylcarbamate;EBD54105;N-(9-Fluorenylmethoxycarbonyl)amide;(9H-Fluoren-9-ylmethoxy)carboxamide

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N

Organic Synthesis

Fmoc is a widely used protecting group in organic synthesis, particularly in the field of peptide chemistry. It reversibly protects the amine group of amino acids, allowing for the selective formation of peptide bonds while preventing unwanted side reactions. The Fmoc group can be easily introduced using Fmoc-protected amino acid derivatives and removed under mild basic conditions. This characteristic makes Fmoc a valuable tool for the step-wise synthesis of complex peptides including those with therapeutic potential.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc is the dominant protecting group employed in SPPS, a powerful technique for automated peptide synthesis. In SPPS, amino acids are attached one by one to a solid support, with Fmoc protecting the amine group of the growing peptide chain. After each coupling step, the Fmoc group is selectively removed, allowing the next amino acid to be introduced. This cycle is repeated until the desired peptide sequence is obtained. The advantages of Fmoc-based SPPS include its high efficiency, reproducibility, and compatibility with automation, making it a cornerstone of modern peptide synthesis.

Combinatorial Chemistry

Fmoc plays a crucial role in combinatorial chemistry, a technique used to generate and screen libraries of large numbers of compounds. In this context, Fmoc allows for the rapid synthesis of diverse peptide sequences on a single solid support. The resulting peptide library can then be screened for desired biological activities, such as enzyme inhibition or receptor binding. This approach is valuable for drug discovery and the identification of novel therapeutic agents.

Chemical Biology

Fmoc-tagged molecules are finding increasing application in chemical biology research. The Fmoc group can be used to introduce bioorthogonal functionalities onto biomolecules, enabling their selective labeling and visualization within living cells. Additionally, Fmoc-based click chemistry strategies allow for the conjugation of probes or other moieties to biomolecules for targeted drug delivery or activity modulation.

9-Fluorenylmethyl carbamate, with the IUPAC name (9H-fluoren-9-yl)methyl carbamate, is a chemical compound characterized by its molecular formula C15H13NO2C_{15}H_{13}NO_2 and a CAS number of 84418-43-9. This compound appears as a white to off-white powder and is commonly used in organic synthesis as a protecting group for amines, facilitating various

  • Toxicity: Generally considered non-toxic, but may cause skin irritation [].
  • Flammability: Flammable solid [].
  • Reactivity: Can react with strong acids and bases [].
, primarily as a protective group. It can undergo hydrolysis under acidic or basic conditions to release the corresponding amine. The stability of this compound varies with pH, showing significant stability at neutral pH but being more susceptible to hydrolysis under extreme acidic or basic conditions .

Key Reactions Include:

  • Hydrolysis: Converts 9-fluorenylmethyl carbamate back to the parent amine and carbon dioxide.
  • Base-Catalyzed Fragmentation: This reaction liberates amines and can be used to enhance the photosensitivity of materials .

Synthesis of 9-fluorenylmethyl carbamate can be achieved through several methods:

  • Direct Reaction: Reacting 9-fluorenylmethanol with phosgene or an equivalent reagent leads to the formation of the carbamate.
  • Carbamic Acid Formation: The reaction of 9-fluorenylmethyl alcohol with isocyanates can also yield 9-fluorenylmethyl carbamate.
  • Transcarbamoylation: This involves exchanging the carbamoyl group from another carbamate with 9-fluorenylmethyl alcohol .

The primary applications of 9-fluorenylmethyl carbamate include:

  • Protecting Group in Organic Synthesis: It is widely utilized in peptide synthesis to temporarily protect amino groups.
  • Material Science: Used in formulations that require controlled reactivity and stability, especially in photolithographic processes.
  • Pharmaceutical Development: Assists in the synthesis of complex molecules where selective protection is necessary .

Interaction studies involving 9-fluorenylmethyl carbamate focus on its behavior in various chemical environments. Research indicates that it can act as a base amplifier in certain reactions, enhancing the reactivity of other components in a mixture. This property has implications for improving the efficiency of synthetic pathways and optimizing reaction conditions for desired outcomes .

Several compounds share structural similarities with 9-fluorenylmethyl carbamate, particularly those used as protecting groups or in organic synthesis. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Fluorenylmethyloxycarbonyl chlorideContains a chloroformate ester groupPrimarily used for introducing fluorenylmethyloxycarbonyl protecting groups .
Benzyl carbamateSimple benzyl group instead of fluorenylLess sterically hindered, easier to remove under mild conditions.
Tert-butyloxycarbonyl (Boc)Tert-butyl group provides steric hindranceMore stable under acidic conditions compared to fluorenylmethyl derivatives.

Uniqueness

The uniqueness of 9-fluorenylmethyl carbamate lies in its balance between stability and reactivity, making it particularly useful for specific applications in organic chemistry where selective protection and deprotection are required without compromising other functional groups.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl carbamate

Dates

Modify: 2023-08-15

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